molecular formula C21H26ClNO2 B14932396 4-(4-chloro-2-methylphenoxy)-N-(4-phenylbutyl)butanamide

4-(4-chloro-2-methylphenoxy)-N-(4-phenylbutyl)butanamide

Katalognummer: B14932396
Molekulargewicht: 359.9 g/mol
InChI-Schlüssel: SYWLAJXKDPLQBG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(4-chloro-2-methylphenoxy)-N-(4-phenylbutyl)butanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a chlorinated phenoxy group and a phenylbutyl chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chloro-2-methylphenoxy)-N-(4-phenylbutyl)butanamide typically involves the reaction of 4-chloro-2-methylphenol with 4-phenylbutylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified using column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the purification process may involve crystallization or distillation techniques to ensure high purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

4-(4-chloro-2-methylphenoxy)-N-(4-phenylbutyl)butanamide can undergo various chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized to form quinones.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium cyanide (KCN).

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted phenoxy derivatives.

Wissenschaftliche Forschungsanwendungen

4-(4-chloro-2-methylphenoxy)-N-(4-phenylbutyl)butanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-(4-chloro-2-methylphenoxy)-N-(4-phenylbutyl)butanamide involves its interaction with specific molecular targets. The phenoxy group may interact with enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways involved are still under investigation, and further research is needed to elucidate the detailed mechanism.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-(4-chlorophenoxy)-N-(4-phenylbutyl)butanamide
  • 4-(4-bromophenoxy)-N-(4-phenylbutyl)butanamide
  • 4-(4-methylphenoxy)-N-(4-phenylbutyl)butanamide

Uniqueness

4-(4-chloro-2-methylphenoxy)-N-(4-phenylbutyl)butanamide is unique due to the presence of the 4-chloro-2-methylphenoxy group, which imparts distinct chemical and biological properties. This compound’s specific substitution pattern may result in unique interactions with biological targets, making it a valuable molecule for research and potential therapeutic applications.

Eigenschaften

Molekularformel

C21H26ClNO2

Molekulargewicht

359.9 g/mol

IUPAC-Name

4-(4-chloro-2-methylphenoxy)-N-(4-phenylbutyl)butanamide

InChI

InChI=1S/C21H26ClNO2/c1-17-16-19(22)12-13-20(17)25-15-7-11-21(24)23-14-6-5-10-18-8-3-2-4-9-18/h2-4,8-9,12-13,16H,5-7,10-11,14-15H2,1H3,(H,23,24)

InChI-Schlüssel

SYWLAJXKDPLQBG-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=CC(=C1)Cl)OCCCC(=O)NCCCCC2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.